Cyclopropanecarboximidic acid,Hydrazide
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Overview
Description
Cyclopropanecarboximidhydrazide is an organic compound characterized by the presence of a cyclopropane ring attached to a carboximidhydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarboximidhydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of cyclopropanecarboximidhydrazide may involve large-scale batch reactors where cyclopropanecarboxylic acid and hydrazine hydrate are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is isolated through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert cyclopropanecarboximidhydrazide into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydrazide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanemethylamine derivatives.
Scientific Research Applications
Cyclopropanecarboximidhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: Cyclopropanecarboximidhydrazide is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cyclopropanecarboximidhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Cyclopropanecarboximidhydrazide can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the hydrazide group.
Cyclopropanemethylamine: Contains a cyclopropane ring with a methylamine group instead of a carboximidhydrazide group.
Cyclopropanecarboxamide: Features a cyclopropane ring with a carboxamide group.
Uniqueness: Cyclopropanecarboximidhydrazide is unique due to the presence of both the cyclopropane ring and the carboximidhydrazide group, which confer distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
N'-aminocyclopropanecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4(7-6)3-1-2-3/h3H,1-2,6H2,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNOONVPBHULFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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